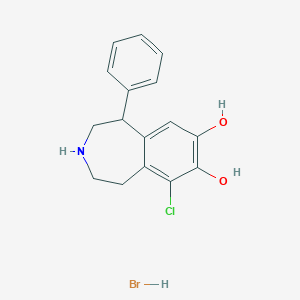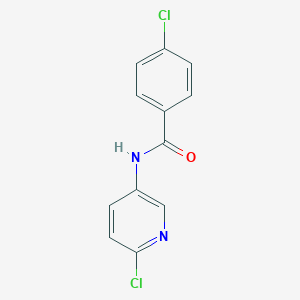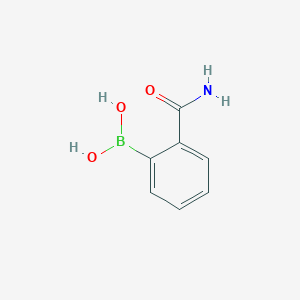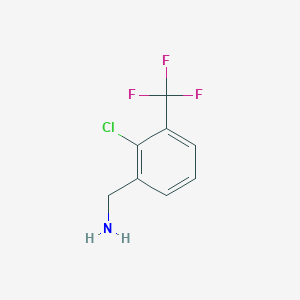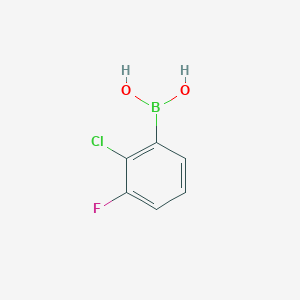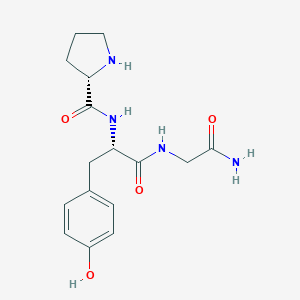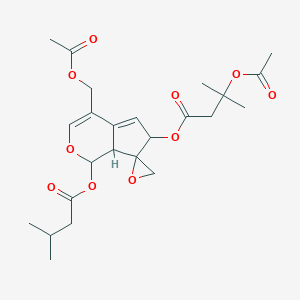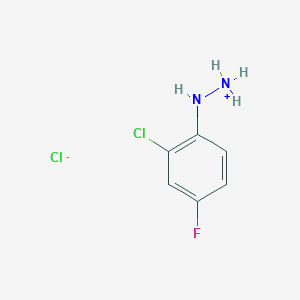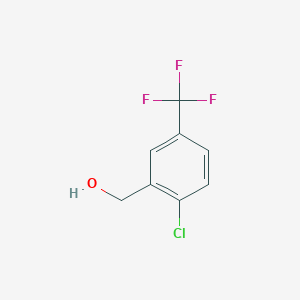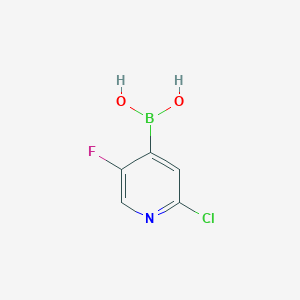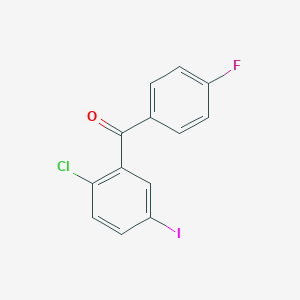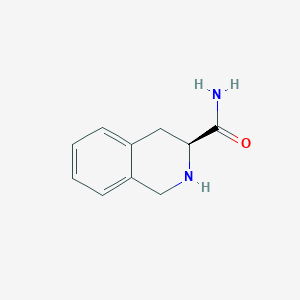
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Descripción general
Descripción
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of natural and synthetic compounds. This particular derivative is of interest due to its potential as a conformationally constrained tyrosine analogue, which could have implications in the development of pharmaceuticals and the study of biochemical pathways involving tyrosine.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives has been described in the literature. A rapid synthesis method for 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, which is structurally similar to the compound of interest, involves a Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another approach for synthesizing 1,2,3,4-tetrahydroisoquinoline-3-carboxamides is through solid-phase synthesis using support-bound tyrosine esters in the Pictet-Spengler reaction. This method includes esterification, removal of protective groups, and subsequent acylation and reductive amination steps . Additionally, novel derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized using a combination of [2+2+2]- and [4+2]-cycloaddition reactions, showcasing the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is characterized by the tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a six-membered nitrogen-containing ring. The presence of the carboxamide group at the 3-position introduces polarity and the potential for hydrogen bonding, which can influence the compound's interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide are not detailed in the provided papers, the general reactivity of tetrahydroisoquinoline derivatives can involve transformations at the carboxamide group, such as acylation or reductive amination, as well as modifications to the aromatic ring or the nitrogen in the six-membered ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide would likely include moderate solubility in polar solvents due to the carboxamide group, and the potential for crystallization as a solid. The optical purity mentioned in the synthesis of a related compound suggests that chiral resolution or asymmetric synthesis methods may be important for obtaining the (S)-enantiomer with high enantiomeric excess .
Aplicaciones Científicas De Investigación
Application
Method of Application
The synthesis of “(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide” starts with methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, which is then converted to (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide in good yield through aminolysis of the ester . Reduction of the amide with LiAlH4 in dry THF, under reflux yields the amine .
Results or Outcomes
The synthesis method mentioned above has been found to be successful for the system and is believed that this synthetic procedure can be applied to the synthesis of other tetrahydroisoquinoline derivatives .
Synthesis of (S)-3-Aminoethyl-1,2,3,4-Tetrahydroisoquinoline (TIQ-Diamine)
Application
“(S)-3-Aminoethyl-1,2,3,4-Tetrahydroisoquinoline (TIQ-Diamine)” is a biologically important compound that has demonstrated remarkable activity . It is synthesized from “(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide” and has potential applications in the stimulation of β3-adrenergic receptor, opioid, and 5HT δ 1A receptor antagonism .
Method of Application
The synthesis of “(S)-3-Aminoethyl-1,2,3,4-Tetrahydroisoquinoline (TIQ-Diamine)” starts with “(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide”. The amide is reduced with LiAlH4 in dry THF, under reflux, which yields the amine in 30% yield .
Results or Outcomes
The method mentioned above has been found to be successful for the system and it is believed that this synthetic procedure can be applied to the synthesis of other TIQ-diamine derivatives .
Safety And Hazards
This involves studying the safety profile of the compound. It includes understanding its toxicity, flammability, environmental impact, and precautions needed while handling and storing it.
Direcciones Futuras
Future directions could involve potential applications of the compound, areas of research that need further exploration, and improvements that could be made in its synthesis, usage, or disposal.
Propiedades
IUPAC Name |
(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMNKDRNEZZRBW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



